
3,3-Bis(phenylsulfanyl)heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(phenylsulfanyl)heptan-2-ol is an organic compound with the molecular formula C19H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the third carbon of a heptane chain, with a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)heptan-2-ol typically involves the reaction of heptan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptan-2-one, followed by reduction to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(phenylsulfanyl)heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The phenylsulfanyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: 3,3-Bis(phenylsulfanyl)heptan-2-one
Reduction: 3,3-Bis(thiol)heptan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Bis(phenylsulfanyl)heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Bis(phenylsulfanyl)heptan-2-ol involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(methylsulfanyl)heptan-2-ol
- 3,3-Bis(ethylsulfanyl)heptan-2-ol
- 3,3-Bis(phenylsulfanyl)pentan-2-ol
Uniqueness
3,3-Bis(phenylsulfanyl)heptan-2-ol is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
62870-21-7 |
|---|---|
Molecular Formula |
C19H24OS2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
3,3-bis(phenylsulfanyl)heptan-2-ol |
InChI |
InChI=1S/C19H24OS2/c1-3-4-15-19(16(2)20,21-17-11-7-5-8-12-17)22-18-13-9-6-10-14-18/h5-14,16,20H,3-4,15H2,1-2H3 |
InChI Key |
SQFHJAQGFCJHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
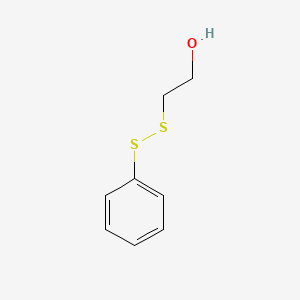
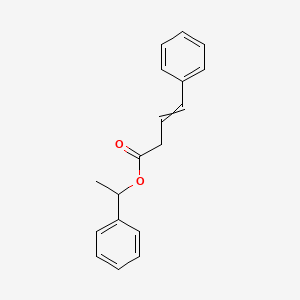
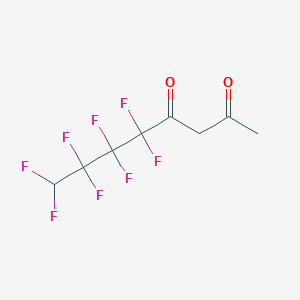
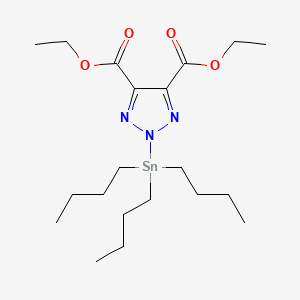
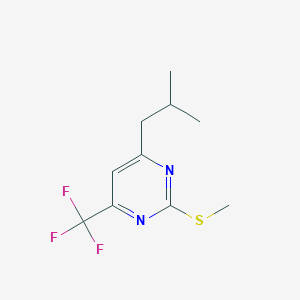
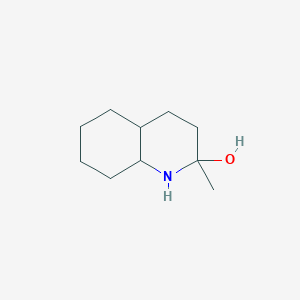

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

